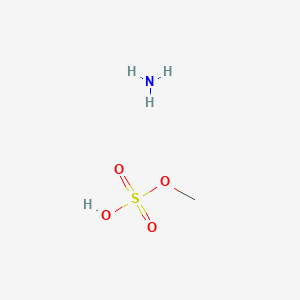
Ammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium methyl sulphate is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of 170 degrees Celsius. Ammonium methyl sulphate is used in various fields such as biochemistry, pharmacology, and organic chemistry.
Mécanisme D'action
Ammonium methyl sulphate is a chaotropic agent. It disrupts the water structure and increases the solubility of hydrophobic molecules. It denatures proteins by breaking the hydrogen bonds, hydrophobic interactions, and electrostatic interactions. It also disrupts the structure of nucleic acids by breaking the hydrogen bonds and base stacking interactions.
Effets Biochimiques Et Physiologiques
Ammonium methyl sulphate has various biochemical and physiological effects. It can cause protein denaturation, aggregation, and precipitation. It can also cause DNA and RNA denaturation and fragmentation. It can affect the activity of enzymes and the stability of membranes. It can also affect the structure and function of cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Ammonium methyl sulphate has several advantages and limitations for lab experiments. It is a cheap and readily available reagent. It is easy to handle and store. It is also compatible with other reagents and buffers. However, it has some limitations such as its non-specific effect on proteins and nucleic acids. It can also cause artifacts in some experiments. It should be used with caution and its concentration should be optimized for each experiment.
Orientations Futures
There are several future directions for research on ammonium methyl sulphate. One direction is to study its effect on the structure and function of membrane proteins. Another direction is to study its effect on the folding and stability of proteins. A third direction is to study its effect on the structure and function of RNA molecules. A fourth direction is to develop new chaotropic agents with improved specificity and efficiency. A fifth direction is to study its effect on the structure and function of viruses and bacteria.
Conclusion:
Ammonium methyl sulphate is a versatile reagent that is widely used in scientific research. It has various biochemical and physiological effects and can be used in various fields such as biochemistry, pharmacology, and organic chemistry. It has advantages and limitations for lab experiments and has several future directions for research. Its role in scientific research is essential and will continue to be an important tool for scientists in the future.
Méthodes De Synthèse
Ammonium methyl sulphate can be synthesized by reacting methyl sulfate with ammonium hydroxide. The reaction produces ammonium methyl sulphate and water. The reaction is exothermic and should be carried out in a well-ventilated area. The reaction can be represented by the following equation:
(CH3SO4)2 + 2NH4OH → (NH4)2SO4 + 2CH3OH
Applications De Recherche Scientifique
Ammonium methyl sulphate is widely used in scientific research. It is used as a reagent in various chemical reactions. It is used in the synthesis of various compounds such as amino acids, peptides, and nucleotides. It is also used in the preparation of buffers and as a stabilizer for enzymes and proteins. Ammonium methyl sulphate is used in the purification of proteins and nucleic acids. It is also used in the separation of proteins by electrophoresis.
Propriétés
Numéro CAS |
19803-43-1 |
|---|---|
Nom du produit |
Ammonium methyl sulphate |
Formule moléculaire |
CH7NO4S |
Poids moléculaire |
129.14 g/mol |
Nom IUPAC |
azane;methyl hydrogen sulfate |
InChI |
InChI=1S/CH4O4S.H3N/c1-5-6(2,3)4;/h1H3,(H,2,3,4);1H3 |
Clé InChI |
IPTLKMXBROVJJF-UHFFFAOYSA-N |
SMILES |
COS(=O)(=O)O.N |
SMILES canonique |
COS(=O)(=O)O.N |
Autres numéros CAS |
19803-43-1 |
Numéros CAS associés |
75-93-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



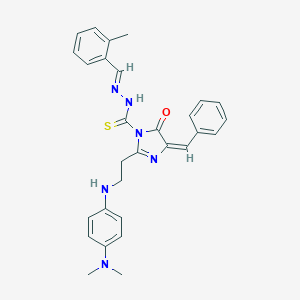
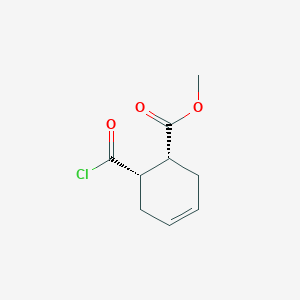
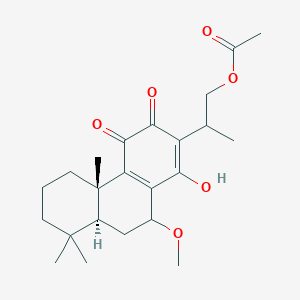
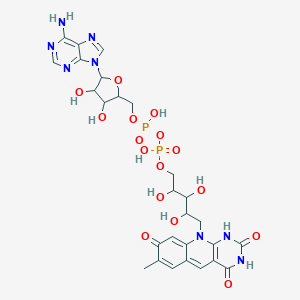
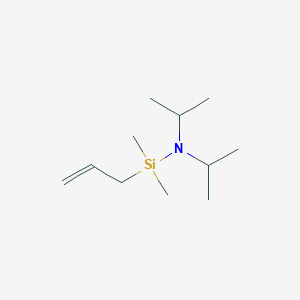


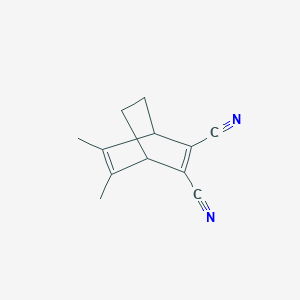
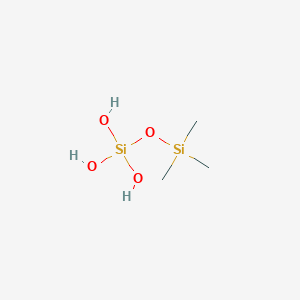
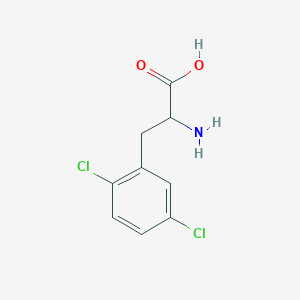
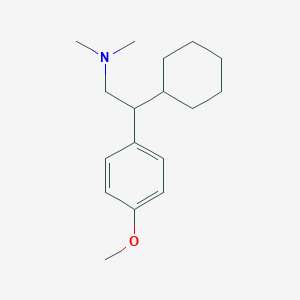
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
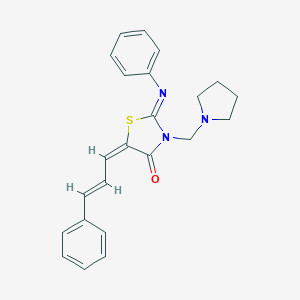
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)